molecular formula C16H16N5O7S2. Na B193837 Cefotaxime sodium CAS No. 64485-93-4

Cefotaxime sodium

Cat. No. B193837
CAS RN: 64485-93-4
M. Wt: 454.46 22.99
InChI Key: AZZMGZXNTDTSME-JUZDKLSSSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefotaxime Sodium is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . It is particularly potent against Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species .


Synthesis Analysis

Cefotaxime Sodium is synthesized by acylating 7-amino cephalosporanic acid with 2-[2’-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride in four steps .


Molecular Structure Analysis

The molecular formula of Cefotaxime Sodium is C16H16N5NaO7S2 . The molecular weight is 477.5 g/mol . The IUPAC name is sodium; (6R,7R)-3-(acetyloxymethyl)-7-[[ (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .


Chemical Reactions Analysis

The aminomethylation of Cefotaxime Sodium with various biologically potent sulphonamides/secondary amines was carried out and then characterized by elemental analysis and spectral studies .


Physical And Chemical Properties Analysis

The physical and chemical stability of Cefotaxime Sodium was determined at three different temperatures (5°C, 25°C, and 45°C) and quantified by using a stability indicating HPTLC method .

Scientific Research Applications

1. Stability in High Concentrations for Intensive Care Units

Cefotaxime sodium is an antibiotic used in intensive care units (ICUs) for severe infections. A study focused on its stability at high concentrations, crucial for ICUs where patients require fluid restriction. The stability of cefotaxime sodium solutions at 83.3 mg/mL and 125 mg/mL in 0.9% sodium chloride and 5% glucose was analyzed. Results suggested physical instability of highly concentrated solutions after 6 hours, impacting their use in ICUs (D’huart, Vigneron, Blaise, Charmillon, & Demoré, 2019).

2. Enhancing Intestinal Transport

Research on cefotaxime, a class III drug with low intestinal permeability, explored using mixed micelles with bile salt to enhance its oral bioavailability. The study showed that mixed micellar formulation significantly improved the oral bioavailability of cefotaxime in rats, suggesting a method to enhance drug permeation through intestinal mucosal membranes (Arafat, Kirchhoefer, & Mikov, 2017).

3. Antibacterial Activity and Drug Delivery

A study on cefotaxime sodium loaded layered double hydroxide–fenugreek nanohybrid reported controlled and sustained drug release over 72 hours. This approach demonstrated effective antibacterial activity against cefotaxime-resistant bacteria, indicating a promising strategy for enhancing the efficacy of cefotaxime in combating resistant bacterial strains (Komarala, Doshi, Thiyagarajan, Aslam, & Bahadur, 2018).

4. Pharmacokinetic Interaction with Unfractionated Heparin

Research exploring the interaction of cefotaxime with unfractionated heparin sodium demonstrated that heparin effectively stimulates lymphatic flow and aids the transport of cefotaxime into the lymphatic system. This suggests potential benefits in lymphotropic therapy, where heparin could enhance endolymphatic delivery of cefotaxime (Kukushkin, Zhuravleva, Sviridkina, & Yurov, 2019).

5. Synthesis of Cefotaxime Sodium Derivatives

A study on the synthesis of cefotaxime sodium derivatives through aminomethylation reaction revealed that these derivatives exhibit significant antibacterial activity. This highlights the potential of modifying cefotaxime to enhance its effectiveness against pathogenic bacteria (Joshi, Shukla, & Jhala, 2015).

6. Cefotaxime Mediated Synthesis of Gold Nanoparticles

A study investigated the use of cefotaxime in the synthesis of gold nanoparticles, which displayed enhanced antibacterial activity against both Gram-negative and Gram-positive bacteria. This approach can potentially boost the effectiveness of cefotaxime against multidrug-resistant pathogens (Al Hagbani et al., 2022).

7. Developmental Pharmacokinetic Analysis

A population pharmacokinetic study aimed to evaluate and optimize the dosing regimen of cefotaxime in neonates and young infants. This study provided insights into the appropriate dosing of cefotaxime based on gestational age and postnatal age, addressing the variability in dosing regimens in clinical practice (Leroux et al., 2016).

Safety And Hazards

When handling Cefotaxime Sodium, it is advised to limit all unnecessary personal contact, wear protective clothing when risk of exposure occurs, use in a well-ventilated area, and avoid contact with incompatible materials .

properties

IUPAC Name

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZMGZXNTDTSME-JUZDKLSSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N5NaO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63527-52-6 (Parent)
Record name Cefotaxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4046991
Record name Cefotaxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

68.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85149186
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cefotaxime sodium

CAS RN

64485-93-4
Record name Cefotaxime sodium [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064485934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefotaxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [6R-[6α,7β(Z)]]-3-(acetoxymethyl)-7-[(2-aminothiazol-4-yl)(methoxyimino)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFOTAXIME SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/258J72S7TZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime sodium
Reactant of Route 2
Reactant of Route 2
Cefotaxime sodium
Reactant of Route 3
Reactant of Route 3
Cefotaxime sodium
Reactant of Route 4
Cefotaxime sodium
Reactant of Route 5
Reactant of Route 5
Cefotaxime sodium
Reactant of Route 6
Cefotaxime sodium

Citations

For This Compound
5,170
Citations
AS Zakaria, SA Afifi, KA Elkhodairy - BioMed research international, 2016 - hindawi.com
In an attempt to reach better treatment of skin infections, gel formulations containing Cefotaxime (CTX) were prepared. The gel was formulated using Carbopol 934 (C934), …
Number of citations: 57 www.hindawi.com
SM Berge, NL Henderson, MJ Frank - Journal of pharmaceutical Sciences, 1983 - Elsevier
… fotaxirne sodium in aqueous solution Cefotaxime sodium-kinetics and mechanism … -cefotaxime sodium, kinetics and mechanism of degradation in aqueous solution Cefotaxime sodium (I…
Number of citations: 59 www.sciencedirect.com
VD Gupta - Journal of pharmaceutical sciences, 1984 - Wiley Online Library
… Abstract 0 The stability of cefotaxime sodium in water (with either … Cefotaxime sodium-stability as determined by high-performance liquid chromatography 0 Stability-cefotaxime sodium…
Number of citations: 37 onlinelibrary.wiley.com
H Zhang, Y Chen, J Wang, J Gong - Industrial & engineering …, 2010 - ACS Publications
… In the present work, the cefotaxime sodium crystals are agglomerated into spherical form during crystallization in a mixture of 2-propanol−water and chloroform. The aim of the study is to …
Number of citations: 52 pubs.acs.org
SK Shukla, MA Quraishi - Corrosion Science, 2009 - Elsevier
… in the literature regarding the behaviour of cefotaxime sodium as corrosion inhibitors for metals. In the present work the inhibitive behaviour of cefotaxime sodium is reported for the first …
Number of citations: 269 www.sciencedirect.com
R Sharma, S Choudhary, N Kishore - European journal of pharmaceutical …, 2012 - Elsevier
… Binding of a non-steroidal anti-inflammatory drug, diclofenac sodium (DCF) and an antibiotic drug, cefotaxime sodium (CFT) belonging to the family of cephalosporins with bovine serum …
Number of citations: 57 www.sciencedirect.com
H Fabre, NH Eddine, G Berge - Journal of pharmaceutical …, 1984 - Wiley Online Library
The degradation kinetics of a 3‐acetoxymethylcephalosporin, cefotaxime sodium salt, in aqueous solution investigated by HPLC under different conditions (pH, ionic strength, …
Number of citations: 79 onlinelibrary.wiley.com
S Vasiliu, I Bunia, S Racovita, V Neagu - Carbohydrate Polymers, 2011 - Elsevier
… In this study, the cefotaxime sodium salt (CF) was used as bioactive compound. Cefotaxime sodium salt is a semi-synthetic broad spectrum cephalosporin indicated for the treatment of …
Number of citations: 227 www.sciencedirect.com
NG Ali, TES Ali, IM Aboyadak, MA Elbakry - Aquaculture, 2021 - Elsevier
Spawners are considered the cornerstone in aquaculture; bacterial diseases are one of the most serious challenges facing this sector. The present study aimed to determine the efficacy …
Number of citations: 19 www.sciencedirect.com
RN Jones - Diagnostic microbiology and infectious disease, 1990 - Elsevier
Cefotaxime is a parenteral broad-spectrum cephalosporin, used extensively worldwide for chemotherapy of serious infections. Since its release in 1979, cefotaxime has also been …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.